1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)tetrahydropyrimidin-1(2H)-yl}-2-(pyrrolidin-1-yl)ethanone
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Overview
Description
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of sulfonyl, diazinan, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the diazinan ring: This can be achieved through a cyclization reaction involving appropriate amine precursors.
Introduction of the sulfonyl group: This step involves the reaction of the diazinan intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the pyrrolidinyl group: This is typically done through nucleophilic substitution reactions where the pyrrolidinyl group is introduced to the ethanone backbone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl and diazinan groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with hydrogen addition.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(MORPHOLIN-1-YL)ETHAN-1-ONE
- 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE
Comparison:
- Structural Differences : The primary difference lies in the substituent on the ethanone backbone (pyrrolidinyl vs. morpholinyl or piperidinyl).
- Chemical Properties : These differences can lead to variations in chemical reactivity and physical properties.
- Biological Activity : The presence of different substituents can affect the compound’s interaction with biological targets, leading to differences in activity and potency.
Properties
Molecular Formula |
C20H31N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-propan-2-yl-1,3-diazinan-1-yl]-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H31N3O3S/c1-16(2)20-22(19(24)15-21-11-4-5-12-21)13-6-14-23(20)27(25,26)18-9-7-17(3)8-10-18/h7-10,16,20H,4-6,11-15H2,1-3H3 |
InChI Key |
RQMNCAUPZMNFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C(C)C)C(=O)CN3CCCC3 |
Origin of Product |
United States |
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